molecular formula C12H16F3NO2 B3170998 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline CAS No. 946662-75-5

4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline

Cat. No.: B3170998
CAS No.: 946662-75-5
M. Wt: 263.26 g/mol
InChI Key: WGYVFFADOVZXHV-UHFFFAOYSA-N
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Description

4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline is an organic compound with a complex structure that includes a trifluoromethyl group, an aniline moiety, and a propoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by reduction to form the corresponding aniline. The propoxyethoxy group is then introduced through an etherification reaction, often using a suitable alkyl halide under basic conditions. The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aniline derivatives.

Scientific Research Applications

4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The aniline moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline
  • 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline

Uniqueness

4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both the propoxyethoxy and trifluoromethyl groups provides a distinct combination of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(2-propoxyethoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2/c1-2-5-17-6-7-18-11-4-3-9(16)8-10(11)12(13,14)15/h3-4,8H,2,5-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYVFFADOVZXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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